molecular formula C18H18N2O3S B10811752 Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B10811752
M. Wt: 342.4 g/mol
InChI Key: OZOOZMQLHVHJRH-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.43 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds indicate similar structures.

Synthesis

The synthesis of the compound typically involves multi-step reactions, often starting from simpler thieno[2,3-d]pyrimidine derivatives. For example, one method includes the aza-Wittig reaction with functionalized iminophosphoranes and phenyl isocyanate under mild conditions to yield the desired thienopyrimidine structure .

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis .

Anticancer Activity

Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance, derivatives similar to ethyl 5-methyl-4-oxo compounds have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

The biological activity of ethyl 5-methyl-4-oxo derivatives is attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular processes such as kinases and phosphatases.
  • Receptor Modulation : They may also interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thienopyrimidine derivatives, ethyl 5-methyl-4-oxo was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value in the micromolar range. Mechanistic studies showed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-18(22)15-12(2)14-16(24-15)19-11-20(17(14)21)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOOZMQLHVHJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.